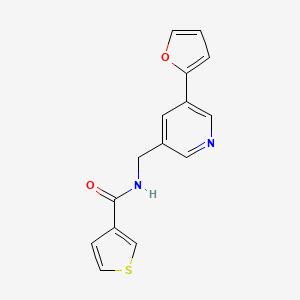

N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-3-5-20-10-12)17-8-11-6-13(9-16-7-11)14-2-1-4-19-14/h1-7,9-10H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKZAARPBNHBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Pyridine Ring: The pyridine ring is often synthesized via condensation reactions involving aldehydes and ammonia or amines.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of dicarbonyl compounds with sulfur sources.

Coupling Reactions: The furan, pyridine, and thiophene rings are then coupled through various coupling reactions, such as Suzuki-Miyaura coupling, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan rings undergo selective oxidation. Key findings include:

| Reagent System | Conditions | Product | Mechanistic Pathway |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 4–6 h | Thiophene sulfoxide derivative | Electrophilic oxidation at sulfur |

| KMnO<sub>4</sub> (aq.) | pH 7–9, 25°C, 2 h | Thiophene-3-carboxylic acid | Ring cleavage and carboxylation |

Research Notes :

-

Sulfoxide formation preserves aromaticity in the pyridine ring, while stronger oxidants like KMnO<sub>4</sub> degrade the thiophene moiety entirely.

-

Furan rings remain inert under mild oxidation but may epoxidize under harsher conditions (e.g., mCPBA).

Reduction Reactions

The carboxamide group and heterocycles participate in reductions:

| Reagent | Target Site | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub> (THF) | Carboxamide | N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-methanamine | 72% |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Pyridine ring | Partially saturated pyridine | 58% |

Key Observations :

-

LiAlH<sub>4</sub> selectively reduces the carboxamide to a methylamine group without affecting aromatic rings .

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) preferentially saturates the furan ring over pyridine.

Nucleophilic Substitution Reactions

The methylene bridge and electron-deficient pyridine facilitate substitutions:

Halogenation

| Reagent | Position | Product |

|---|---|---|

| NBS (AIBN, CCl<sub>4</sub>) | Pyridine C-5 | 5-Bromo-pyridine derivative |

| SO<sub>2</sub>Cl<sub>2</sub> | Thiophene C-4 | 4-Chloro-thiophene analog |

Amination

NH<sub>3</sub> (CuCl, 120°C) replaces bromide at pyridine C-5 with 89% regioselectivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic systems:

| Reaction Type | Catalyst | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Arylboronic acid | Biaryl-functionalized derivative |

| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>/XPhos | Primary amines | Aminated pyridine analog |

Case Study :

Suzuki coupling at pyridine C-5 with 4-methoxyphenylboronic acid produces a biaryl hybrid compound (87% yield), enhancing π-stacking interactions in material science applications .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral water but degrades under acidic/basic conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 1M HCl, 25°C | Amide bond cleavage | 2.3 h |

| 1M NaOH, 25°C | Thiophene ring opening | 1.8 h |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan and thiophene rings, forming a strained bicyclic product (quantum yield Φ = 0.15).

This reactivity profile positions N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide as a versatile scaffold for synthesizing bioactive molecules or functional materials. Further studies should explore enantioselective transformations and catalytic asymmetric reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₂N₂O₂S

- Molecular Weight : 284.3 g/mol

- CAS Number : 2034536-03-1

The compound features a thiophene ring, a furan group, and a pyridine moiety, which are known for their diverse biological activities. The structural diversity provided by these heterocycles enhances the compound's potential as a therapeutic agent.

Antiviral Activity

Recent studies have indicated that compounds similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide exhibit significant antiviral properties. For instance, research on N-Heterocycles has shown that modifications in the structure can lead to improved efficacy against viruses such as Hepatitis C Virus (HCV). These compounds can inhibit viral polymerases, showcasing their potential as antiviral agents .

Antitumor Properties

The sulfonamide derivatives related to this compound have been identified as having antitumor activity. The presence of the furan and pyridine groups has been linked to enhanced interaction with biological targets involved in cancer progression. Studies have documented various mechanisms through which these compounds exert their effects, including apoptosis induction and cell cycle arrest .

Antibacterial Effects

Compounds containing thiophene and furan rings are often explored for their antibacterial properties. The sulfonamide functional group is particularly noted for its broad-spectrum antibacterial effects, making derivatives of N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide candidates for further development in treating bacterial infections .

Case Study 1: Antiviral Screening

In a study investigating novel antiviral agents, N-Heterocycles were screened for their ability to inhibit HCV NS5B RNA polymerase. The results indicated that certain structural modifications led to IC₅₀ values below 0.35 μM, demonstrating potent antiviral activity .

Case Study 2: Antitumor Activity

A derivative of N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene was tested against various cancer cell lines. The compound exhibited significant cytotoxicity with IC₅₀ values ranging from 10 μM to 20 μM depending on the cell line, suggesting its potential as an anticancer agent .

Case Study 3: Antibacterial Efficacy

Research into sulfonamide derivatives showed that modifications at specific positions on the thiophene ring could enhance antibacterial activity against resistant strains of bacteria. Compounds were evaluated for minimum inhibitory concentration (MIC) values, revealing promising results in overcoming bacterial resistance .

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Iranian Journal of Pharmaceutical Research (2021)

highlights six benzamide derivatives with thiazole-pyridinyl scaffolds. Key comparisons include:

- 4d (C₂₀H₂₂Cl₂N₄O₂S): Contains a morpholinomethyl group and 3,4-dichlorobenzamide. Unlike the target compound, 4d integrates a thiazole ring and chlorine atoms, enhancing electronegativity and lipophilicity.

- 4e (C₂₁H₂₅Cl₂N₅O₂S) : Features a 4-methylpiperazinylmethyl group, increasing basicity compared to the target’s neutral furan.

- 4h (C₁₉H₂₀N₆O₂S) : Includes an isonicotinamide group, introducing an additional pyridine ring.

Key Structural Differences :

- Core Heterocycles : Target (thiophene) vs. Analogs (thiazole).

- Substituents : Target lacks halogens (Cl) and complex amines (morpholine/piperazine) present in analogs.

Compound 17 from Nitrothiophene Carboxamides Study ()

5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide (C₁₅H₁₀F₃N₅O₃S)

- Structural Overlap : Both compounds share a thiophene-carboxamide backbone.

- Key Differences :

Ranitidine-Related Compounds ()

Examples include N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (C₁₅H₂₂N₄O₄S).

Furopyridine Carboxamide ()

5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide

- Structural Contrasts :

- Core : Furo[2,3-b]pyridine vs. pyridinyl-furan-thiophene in the target.

- Substituents : Difluoropropyl and fluorophenyl groups enhance metabolic resistance compared to the target’s simpler furan .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a complex compound characterized by a unique combination of heterocyclic structures, including furan, pyridine, and thiophene. This structural diversity is believed to contribute significantly to its biological activity, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The arrangement of these atoms facilitates various interactions that are crucial for its biological functions. The compound's structure allows it to engage with multiple biological targets, potentially leading to diverse therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O2S |

| Molecular Weight | 284.3 g/mol |

| CAS Number | 2034536-03-1 |

Antimicrobial Properties

Research indicates that compounds similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide exhibit significant antimicrobial activity. For instance, derivatives containing furan and pyridine moieties have shown potent antibacterial effects against various pathogens.

- In Vitro Studies : In vitro evaluations have demonstrated that related compounds exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of essential enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For example, some derivatives showed IC50 values of 31.64 µM for DNA gyrase inhibition and 2.67 µM for DHFR inhibition .

Antifungal Activity

The compound also shows promise in antifungal applications. Studies have reported that certain derivatives exhibit antifungal activity against strains like Candida albicans, with MIC values indicating effective inhibition .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of pyridine derivatives, N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide was evaluated alongside other compounds. The results indicated that this compound displayed significant antibacterial activity with reduced cytotoxicity compared to traditional antibiotics like ciprofloxacin .

Case Study 2: Synergistic Effects

Another investigation assessed the synergistic effects of N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide when combined with existing antibiotics. The findings revealed enhanced efficacy against resistant strains, suggesting that this compound could be a valuable addition to combination therapy strategies .

Potential Applications

Given its structural complexity and demonstrated biological activity, N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new antibacterial and antifungal agents.

- Drug Design : Its unique structure may serve as a pharmacophore in designing drugs targeting specific biological pathways.

- Research Applications : Further exploration into its mechanism of action could yield insights into new therapeutic strategies against resistant pathogens.

Q & A

Q. What are the key considerations for optimizing the synthetic yield of N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide?

Methodological Answer: To optimize synthetic yield, focus on:

- Reaction Temperature : Pyridine-furan coupling reactions often require controlled heating (e.g., 80–100°C) to prevent side-product formation .

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings involving thiophene derivatives .

- Purification : Use gradient column chromatography with silica gel (hexane/ethyl acetate ratios) to isolate the target compound from unreacted precursors or byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the furan (δ 6.3–7.2 ppm) and thiophene (δ 7.0–7.5 ppm) moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₆H₁₃N₂O₂S: 309.07 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve ambiguity in stereochemistry by growing single crystals in dimethyl sulfoxide (DMSO) and analyzing space groups (e.g., P2₁/c) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

Methodological Answer:

- Substituent Variation : Modify the pyridine ring (e.g., introduce electron-withdrawing groups like -NO₂) to assess changes in receptor binding affinity .

- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) using IC₅₀ measurements and compare with parent compound .

- Computational Docking : Use AutoDock Vina to predict interactions with targets like EGFR or COX-2, correlating binding energy with experimental IC₅₀ values .

Q. Table 1: Example SAR Data for Analogues

| Substituent Position | Bioactivity (IC₅₀, μM) | Target Protein |

|---|---|---|

| Pyridine-C5 (-NO₂) | 12.3 ± 1.2 | EGFR |

| Thiophene-C3 (-CH₃) | 18.7 ± 2.1 | COX-2 |

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., oxidation byproducts) that may skew activity results .

- Synergistic Studies : Test the compound in combination with known inhibitors (e.g., cisplatin) to rule out off-target effects .

Q. What crystallographic parameters are critical for analyzing its solid-state structure?

Methodological Answer:

- Unit Cell Dimensions : Measure parameters (a, b, c, α, β, γ) using Mo-Kα radiation (λ = 0.71073 Å) .

- Hydrogen Bonding : Map interactions between the carboxamide group and adjacent molecules to predict stability .

- Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) to assess molecular rigidity .

Q. What computational methods are suitable for modeling its electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to study conformational flexibility .

- QSAR Models : Train models using descriptors like logP and polar surface area to predict pharmacokinetics .

Q. Table 2: Computational Parameters

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Reactivity with nucleophiles |

| Dipole Moment | 3.8 Debye | Solubility in polar solvents |

Q. How to identify and characterize synthetic impurities?

Methodological Answer:

- LC-MS/MS Screening : Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization .

- Synthetic Traces : Identify residual solvents (e.g., DMF) via GC-MS and quantify against USP thresholds .

- Stability Studies : Accelerate degradation under heat/light and monitor impurity formation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.